L-Threonyl-D-serine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

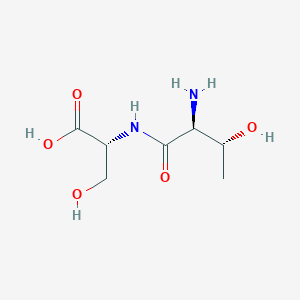

L-Threonyl-D-serine is a dipeptide composed of L-threonine and D-serine residues linked via a peptide bond. Its stereochemical configuration was determined using reactions with L- and D-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide), which confirmed the absolute stereochemistry as 1R, 2R, 4S, 6S, 7R, 9S, 30S for the parent compound (referred to as compound "7" in the literature) . This mixed D/L configuration is unusual, as peptides typically incorporate L-amino acids. The compound’s synthesis involves acid hydrolysis and FDLA conjugation, enabling precise stereochemical analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonyl-D-serine can be synthesized through peptide coupling reactions. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions typically use reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using threonine aldolases or transaldolases. These enzymes catalyze the formation of the dipeptide under controlled conditions, offering a more environmentally friendly and efficient alternative to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-D-serine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the amino acids can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further biochemical studies or therapeutic applications .

Scientific Research Applications

Neuroprotective Effects

L-Threonyl-D-serine has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that D-serine plays a crucial role in modulating NMDA (N-Methyl-D-Aspartate) receptor activity, which is vital for synaptic plasticity and memory function.

Case Study: Alzheimer's Disease

A study demonstrated that treatment with D-serine improved cognitive function in animal models of Alzheimer's disease. The administration of D-serine was associated with reduced amyloid-beta production and neurofibrillary tangles, which are hallmark features of Alzheimer’s pathology. This suggests that this compound could be beneficial in mitigating the effects of Alzheimer's disease through its influence on D-serine levels and NMDA receptor modulation .

Role in Schizophrenia and Mood Disorders

D-serine has emerged as a potential therapeutic agent for schizophrenia and major depressive disorder due to its ability to enhance NMDA receptor function. Clinical trials have shown that D-serine supplementation can lead to modest improvements in symptoms among patients with schizophrenia.

Clinical Insights

- A meta-analysis revealed that D-serine significantly improved symptoms in patients with schizophrenia, albeit with small effect sizes. Higher doses were associated with more pronounced benefits .

- Additionally, D-serine's role as a biomarker for mood disorders has been explored, indicating its potential utility in diagnosing and monitoring treatment responses in psychiatric conditions .

Cellular Proliferation and Repair Mechanisms

This compound is also implicated in promoting cellular proliferation and repair mechanisms within the nervous system. Its action as an agonist at glycine receptors contributes to the proliferation of neural stem cells, enhancing neurogenesis.

Research Findings

- Studies have shown that L-threonine and its derivatives can stimulate oligodendrocyte proliferation and remyelination processes following white matter injury in animal models . This underscores the compound's potential as a therapeutic agent for demyelinating diseases such as multiple sclerosis.

Biochemical Transport Mechanisms

Research into the transport mechanisms of amino acids has identified this compound as a substrate for specific transport systems within bacterial models such as Escherichia coli. Understanding these transport mechanisms can provide insights into amino acid metabolism and utilization in various organisms.

Transport Study Overview

- A study characterized the YifK gene product as a novel amino acid carrier involved in threonine uptake, highlighting its significance in amino acid transport dynamics within E. coli cells . This research contributes to a broader understanding of how amino acids like this compound are absorbed and utilized by living organisms.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuroprotection | Mitigates effects of neurodegenerative diseases like Alzheimer's | Reduces amyloid-beta production |

| Psychiatric Disorders | Potential treatment for schizophrenia and mood disorders | Improves symptoms; serves as a biomarker |

| Cellular Repair | Promotes neural stem cell proliferation and remyelination | Enhances recovery from white matter injury |

| Amino Acid Transport | Involved in specific transport mechanisms in bacteria | Identifies novel carriers for threonine uptake |

Mechanism of Action

L-Threonyl-D-serine exerts its effects through interactions with various molecular targets. The hydroxyl and amino groups in the dipeptide can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. For example, D-serine is known to act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, influencing synaptic plasticity and neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Threonine

L-Threonine (C₄H₉NO₃), a proteinogenic amino acid, serves as a precursor in L-Threonyl-D-serine. Unlike the dipeptide, L-threonine is a single α-amino acid with two stereocenters. Enzymatic studies on threonine aldolase complexes reveal its role in catalyzing cleavage or synthesis of β-hydroxy-α-amino acids, highlighting its metabolic versatility . In contrast, this compound’s D-serine moiety may confer resistance to proteolytic degradation, a feature absent in L-threonine itself .

D-Alanyl-L-seryl-L-threonyl-L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-threonine

This oligopeptide (C₃₅H₅₅N₉O₁₆, avg. mass 857.872) shares structural motifs with this compound, including multiple threonyl and seryl residues. However, it has a longer peptide chain (eight residues vs. two) and eight stereocenters, with all residues in the L-configuration except the N-terminal D-alanine .

Sialyl T Threonine Building Block

A glycopeptide building block used in synthesizing leukosialin sequences incorporates sialylated L-threonine. While structurally distinct from this compound, both compounds emphasize threonine’s role in glycosylation and cell-surface recognition. The sialyl derivative’s chemoenzymatic synthesis parallels the FDLA-based methods used for this compound, underscoring shared synthetic challenges in stereocontrol .

Research Findings and Functional Insights

- Enzymatic Synthesis: Engineered L-serine hydroxymethyltransferases (SHMTs) enable synthesis of noncanonical amino acids, suggesting routes for scalable production of D-configured residues in peptides like this compound .

- Glycopeptide Analogues : Threonine’s hydroxyl group is critical in glycosylation. While this compound lacks glycosylation in current studies, its structure could be modified for glycoconjugate vaccine design, akin to sialyl T threonine .

Biological Activity

L-Threonyl-D-serine is a diastereomeric amino acid compound that has garnered attention for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and molecular biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of both L- and D-forms of threonine and serine, which can impart unique structural and functional properties. The compound serves as a building block in peptide synthesis and plays a significant role in protein interactions and enzyme activity modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms through which it exerts its effects include:

- Binding Interactions : this compound can form hydrogen bonds, hydrophobic interactions, and electrostatic forces with target molecules, modulating their activity.

- Transport Mechanisms : Research indicates that specific transport systems in bacteria like Escherichia coli facilitate the uptake of threonine and serine, suggesting that similar mechanisms may operate in eukaryotic cells .

1. Pharmaceutical Development

This compound's stability and bioactivity make it a promising candidate for drug development. Its unique structure allows for the design of peptides with specific therapeutic functions.

2. Cosmetic Industry

The compound has potential applications in the cosmetic industry due to its properties that may enhance skin health and appearance. It can serve as an active ingredient in formulations aimed at improving skin hydration and elasticity .

Case Studies

-

Transport Mechanisms in E. coli

- A study demonstrated that YifK acts as a specific permease for L-threonine, while BrnQ serves as a low-affinity transporter for threonine uptake under high concentrations . This research provides insight into how amino acids are transported across membranes, which is crucial for understanding their biological roles.

- Enzyme Interaction Studies

Data Tables

| Property | This compound |

|---|---|

| Chemical Structure | Diastereomeric amino acid |

| Molecular Formula | C4H8N2O4 |

| Potential Applications | Pharmaceuticals, cosmetics |

| Mechanism of Action | Enzyme modulation, transport |

Properties

CAS No. |

656221-77-1 |

|---|---|

Molecular Formula |

C7H14N2O5 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4-,5+/m1/s1 |

InChI Key |

GXDLGHLJTHMDII-WDCZJNDASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@H](CO)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.